Cas no 2680800-56-8 (2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid)

2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid
- EN300-28271358
- 2680800-56-8
-
- インチ: 1S/C7H9N3O3/c1-4(11)9-7-8-3-5(6(12)13)10(7)2/h3H,1-2H3,(H,12,13)(H,8,9,11)
- InChIKey: JOGPQDMRAZDYEC-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CN=C(NC(C)=O)N1C)=O
計算された属性
- せいみつぶんしりょう: 183.06439116g/mol
- どういたいしつりょう: 183.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271358-0.25g |
2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid |
2680800-56-8 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28271358-0.5g |
2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid |
2680800-56-8 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28271358-2.5g |
2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid |
2680800-56-8 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28271358-0.1g |
2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid |
2680800-56-8 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28271358-0.05g |
2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid |
2680800-56-8 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28271358-10.0g |
2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid |
2680800-56-8 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28271358-1.0g |
2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid |
2680800-56-8 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28271358-5.0g |
2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid |
2680800-56-8 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 |
2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
2-acetamido-1-methyl-1H-imidazole-5-carboxylic acidに関する追加情報
Recent Advances in the Study of 2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid (CAS: 2680800-56-8)
The compound 2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid (CAS: 2680800-56-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic derivative, characterized by its imidazole core and acetamido-carboxylic acid functional groups, exhibits unique chemical properties that make it a promising scaffold for the design of novel therapeutic agents. Recent studies have explored its role as a building block in the synthesis of bioactive molecules targeting various disease pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of 2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid as a precursor for the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The study demonstrated that derivatives of this compound exhibited high binding affinity to specific oncogenic proteins, such as MDM2 and p53, suggesting its potential as a lead compound for anticancer drug development. The researchers employed a combination of computational docking studies and in vitro assays to validate their findings.
Another notable application of 2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid was reported in a 2024 ACS Chemical Biology article, where it was utilized as a key intermediate in the synthesis of novel antimicrobial agents. The study highlighted the compound's ability to enhance the pharmacokinetic properties of the resulting molecules, including improved solubility and bioavailability. This research underscores the versatility of 2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid in addressing the growing challenge of antibiotic resistance.
Recent advancements in synthetic methodologies have also facilitated the efficient production of 2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid. A 2023 Organic Letters publication described a streamlined, high-yield synthesis route using green chemistry principles, which minimizes the use of hazardous reagents and reduces environmental impact. This development is particularly significant for scaling up production to meet the demands of preclinical and clinical studies.
In summary, 2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid (CAS: 2680800-56-8) represents a valuable chemical entity with diverse applications in medicinal chemistry. Its role in the design of anticancer and antimicrobial agents, coupled with recent improvements in synthetic accessibility, positions it as a compound of interest for future drug discovery efforts. Continued research into its pharmacological properties and potential therapeutic applications is expected to yield further insights and innovations in the coming years.
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